9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one is a complex organic compound with significant importance in various scientific fields This compound is known for its unique structure, which includes a purine base attached to a sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one involves several steps. One common method includes the condensation of a purine derivative with a sugar moiety under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, it is studied for its potential role in cellular processes. Its structure is similar to nucleotides, making it a candidate for studying DNA and RNA interactions .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in antiviral and anticancer research due to its ability to interact with specific molecular targets .
Industry
In the industrial sector, it is used in the production of pharmaceuticals and as a reagent in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of 9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the target’s conformation and function .
Comparison with Similar Compounds
Similar Compounds
Adenosine: Similar in structure but lacks the imino group.
Guanosine: Contains a different purine base.
Uniqueness
What sets 9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one apart is its unique combination of a purine base with an imino group and a sugar moiety. This structure allows for specific interactions with biological molecules, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H13N5O4 |
---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-5(17)1-4(2-16)19-9/h3-6,9,16-17H,1-2H2,(H2,11,14,18)/t4-,5+,6?,9+/m0/s1 |
InChI Key |
XGPOIXIJYPAUTR-KWDLAMEZSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3C2=NC(=N)NC3=O)CO |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3C2=NC(=N)NC3=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.